Chemical structure and molecular weight of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride
Chemical structure and molecular weight of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxyethyl 4-piperidinyl ether hydrochloride is a chemical compound featuring a piperidine core functionalized with an ethoxyethyl ether linkage at the 4-position. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are integral to the development of a wide range of pharmaceuticals. This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and analytical characterization of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride, offering valuable insights for researchers in drug discovery and development.
Chemical Structure and Properties
The chemical identity of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride is defined by its unique arrangement of atoms and functional groups. The core of the molecule is a saturated six-membered heterocycle containing a nitrogen atom, known as piperidine. An ether linkage connects a 2-ethoxyethyl group to the 4-position of this piperidine ring. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.
Key Chemical Data
| Property | Value | Source |
| Chemical Name | 2-Ethoxyethyl 4-piperidinyl ether hydrochloride | Sigma-Aldrich |
| CAS Number | 1185176-72-0 | Sigma-Aldrich |
| Linear Formula | C9H20ClNO2 | Sigma-Aldrich |
| Molecular Weight | 209.72 g/mol | Calculated |
| InChI Code | 1S/C9H19NO2.ClH/c1-2-11-7-8-12-9-3-5-10-6-4-9;/h9-10H,2-8H2,1H3;1H | Sigma-Aldrich |
| InChI Key | WJLRPHWPIVKSEC-UHFFFAOYSA-N | Sigma-Aldrich |
Visualizing the Structure
The following diagram illustrates the chemical structure of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride.
Caption: Chemical structure of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride.
Synthesis Protocol
The synthesis of 2-Ethoxyethyl 4-piperidinyl ether hydrochloride can be approached through a multi-step process, commencing with commercially available starting materials. A logical and efficient pathway involves the protection of the piperidine nitrogen, followed by ether formation, and concluding with deprotection and salt formation.
Step 1: N-Protection of 4-Hydroxypiperidine
To prevent side reactions at the piperidine nitrogen during the subsequent etherification step, it is crucial to first protect this amine functionality. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its straightforward removal under acidic conditions.
Experimental Protocol:
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Dissolve 4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
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Add a base, for instance, triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.), to the solution.
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Cool the mixture in an ice bath to 0°C.
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Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) to the cooled solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, perform an aqueous workup and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-4-hydroxypiperidine.
Step 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][2][3] In this step, the protected 4-hydroxypiperidine is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, 2-bromoethoxyethane.
Experimental Protocol:
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Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
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Cool the solution to 0°C in an ice bath.
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Carefully add a strong base, such as sodium hydride (NaH, 1.2 eq.), portion-wise to the solution.
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Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation.
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Slowly add 2-bromoethoxyethane (1.1 eq.) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(2-ethoxyethoxy)piperidine.
Step 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. The Boc group is labile to acidic conditions, and this deprotection can be conveniently achieved using hydrochloric acid, which also serves to form the desired salt.
Experimental Protocol:
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Dissolve the purified N-Boc-4-(2-ethoxyethoxy)piperidine (1.0 eq.) in a suitable solvent such as dioxane, methanol, or ethyl acetate.
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Add a solution of hydrochloric acid (a stoichiometric excess, e.g., 4M HCl in dioxane or concentrated HCl) to the mixture.
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Stir the reaction at room temperature for 2-4 hours.
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Monitor the deprotection by TLC.
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Upon completion, the hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and then dried under vacuum to yield 2-Ethoxyethyl 4-piperidinyl ether hydrochloride.
Synthesis Workflow Diagram
